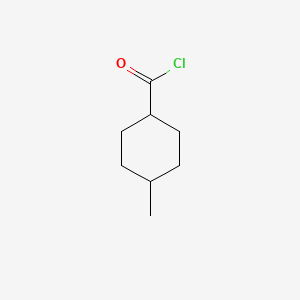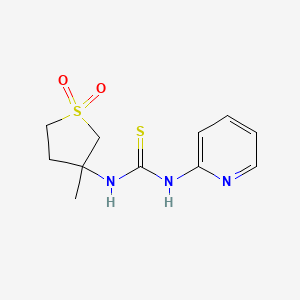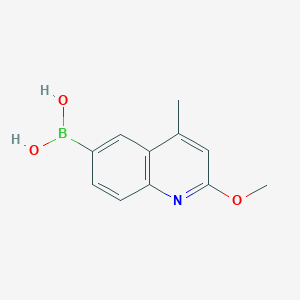![molecular formula C20H18FN3O2 B2773849 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide CAS No. 1226458-64-5](/img/structure/B2773849.png)
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would contain a naphthyridine ring system, which is a bicyclic compound containing two nitrogen atoms. It also has a fluorine atom attached at the 8-position of the ring, a ketone group at the 10-position, and a phenylacetamide group attached at the 2-position .Applications De Recherche Scientifique
Cytotoxic Activity and Anticancer Applications
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, similar in structure to the compound , have been synthesized and tested for cytotoxic activity. These compounds exhibit potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with IC50 values <10 nM. Some derivatives have shown curative effects in vivo against colon 38 tumors in mice, highlighting their potential in cancer therapy (Deady et al., 2005).
Anticancer Activity Against Lung Cancer
Novel fluoro-substituted benzo[b]pyran compounds, related to the query compound, have been synthesized and shown to exhibit anticancer activity at low concentrations against human lung, breast, and CNS cancer cell lines. This suggests the potential utility of fluoro-substituted compounds in developing anticancer therapies (Hammam et al., 2005).
Antibacterial Applications
Derivatives of naphthyridin-acetamides have been synthesized with significant antibacterial activity. These compounds were created by modifying 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating the potential use of similar compounds in antibacterial drug development (Ramalingam et al., 2019).
Dual Inhibition in Cancer Therapy
A novel naphthyridine derivative has been shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This bifunctional activity suggests its potential as a chemical substance for melanoma treatment, demonstrating the diverse therapeutic applications of naphthyridine derivatives (Kong et al., 2018).
Fluorescent DNA-binding Compounds
Dibenzo[b,h][1,6]naphthyridines have been synthesized for applications as fluorescent DNA-binding compounds. Their strong fluorescence and change in intensity upon intercalation into double-stranded DNA suggest potential applications in biochemical assays and molecular biology research (Okuma et al., 2014).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s not possible to provide a detailed explanation of its mechanism of action .
Orientations Futures
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .
Propriétés
IUPAC Name |
2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-13-6-7-17-15(10-13)20(26)16-11-24(9-8-18(16)23-17)12-19(25)22-14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXGOHVKKSSZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furazano[3,4-b]pyrazine, 4,5,6,7-tetrahydro-4,7-dinitro-](/img/structure/B2773766.png)

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)
![7-(4-chlorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2773769.png)


![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2773779.png)


![(E)-1-methyl-2-((4-(styrylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2773786.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)